molecular formula C10H8ClNO2S B3372323 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid CAS No. 885527-36-6

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid

Cat. No.: B3372323
CAS No.: 885527-36-6
M. Wt: 241.69 g/mol
InChI Key: UMBLVHSXXWQLDL-UHFFFAOYSA-N
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Description

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure Analysis

The study of the crystal structure of compounds related to 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid has been a significant area of research. For example, the crystal structure of 3-(6-Benzoyl-5-chloro-2-oxo-2,3-di­hydro-1,3-benzoxazol-3-yl)­propanoic acid, which includes a main benzo­thia­zole group along with a Cl atom, a benzoyl group, and a propanoic acid group, has been analyzed in detail. This study contributes to understanding the molecular geometry and intermolecular interactions of similar compounds (Aydin et al., 2004).

2. Synthesis and Analysis of Derivatives

The synthesis and structural analysis of derivatives of this compound is another area of focus. For instance, the synthesis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate and its crystal structure analysis have provided insights into the molecular conformation and bond lengths of such derivatives. This contributes to the broader understanding of benzothiazole-based compounds (Aydın et al., 2002).

3. Antinociceptive Activity Analysis

Research has also been conducted on the synthesis of 1,3-Benzothiazol-2(3H)-one derivatives and the analysis of their antinociceptive activity. This includes the study of acetic acid and acetamide derivatives of 1,3-benzothiazol-2(3H)-one, among others, contributing to the pharmacological understanding of these compounds (Önkol et al., 2012).

4. Antimicrobial Properties

The antimicrobial properties of benzothiazole derivatives have also been a topic of interest. Research into novel 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones has shown potential for these compounds as effective antimicrobial agents, providing a basis for further exploration in this field (Gandhi et al., 2020).

Properties

IUPAC Name

3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBLVHSXXWQLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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